molecular formula C13H20ClN B6344067 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride CAS No. 1240590-81-1

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride

Cat. No.: B6344067
CAS No.: 1240590-81-1
M. Wt: 225.76 g/mol
InChI Key: CBFBHBQKNQFZQE-VHPXAQPISA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, drug synthesis, catalyst development, and material science investigations(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. Its molecular formula is C13H19N and it has a molecular weight of 189.3 g/mol(2E)-2-methyl-3-phenylprop-2-en-1-ylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine with hydrochloric acid to form the hydrochloride salt(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. The reaction typically involves refluxing the amine in an appropriate solvent, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is widely used in scientific research due to its unique structure and reactivity(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. It is employed in drug synthesis, where it serves as a building block for the development of new pharmaceuticals. Additionally, it is used in catalyst development for various chemical reactions and in material science investigations to explore new materials with unique properties.

Mechanism of Action

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is unique due to its specific structure and reactivity(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. Similar compounds include other amines and phenylpropenyl derivatives, but the presence of the methyl group and the specific arrangement of atoms in this compound set it apart. These differences can lead to variations in reactivity and applications.

Comparison with Similar Compounds

Biological Activity

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It belongs to a class of compounds known for their potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential applications in medicine.

Chemical Structure and Properties

The structure of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride consists of a propylamine group attached to a phenylpropene backbone. This unique configuration contributes to its biological properties.

PropertyValue
Molecular FormulaC13H20ClN
Molecular Weight225.7576 g/mol
CAS Number184785-18-0

Research into the specific mechanisms of action for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is ongoing. However, preliminary studies suggest that it may interact with various biochemical pathways, potentially influencing neurotransmitter systems and inflammatory responses.

Potential Targets

  • Neurotransmitter Receptors : The compound may modulate receptors involved in mood regulation.
  • Inflammatory Pathways : It has been suggested that it may inhibit pro-inflammatory cytokines.

Anti-inflammatory Activity

Studies have indicated that derivatives of related phenylpropene compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine have shown promise in reducing inflammation in various models.

Antimicrobial Activity

Research on structurally similar compounds has demonstrated antibacterial properties against various pathogens, including strains resistant to conventional antibiotics. The potential for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride to serve as an antimicrobial agent is under investigation.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in Phytochemistry evaluated several phenylpropene derivatives for their anti-inflammatory activities using in vitro models. Results indicated that certain derivatives significantly reduced the production of inflammatory markers (Santos et al., 2008).
  • Antimicrobial Efficacy : In a comparative study, several phenolic compounds were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that some derivatives exhibited potent antibacterial activity, suggesting a similar potential for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines and reduce the viability of pathogenic bacteria. The specific IC50 values and mechanisms are still being characterized.

In Vivo Studies

Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride. Preliminary results from related compounds suggest potential benefits in treating inflammatory diseases and infections.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13;/h4-8,10,14H,3,9,11H2,1-2H3;1H/b12-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFBHBQKNQFZQE-VHPXAQPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=CC1=CC=CC=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C(=C/C1=CC=CC=C1)/C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.